molecular formula C9H8O4 B3321583 Methyl 2-formyl-6-hydroxybenzoate CAS No. 136192-84-2

Methyl 2-formyl-6-hydroxybenzoate

Cat. No.: B3321583
CAS No.: 136192-84-2
M. Wt: 180.16 g/mol
InChI Key: WDYYLHVXCSRDRG-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-hydroxybenzoate is a multifunctional aromatic ester recognized in organic chemistry as a valuable scaffold for constructing complex bioactive molecules. Its molecular structure, incorporating both formyl and hydroxy functional groups on the benzoate ring, makes it a versatile precursor in medicinal chemistry and drug discovery research. Similar compounds, such as Methyl-2-formyl benzoate, are known to be bioactive precursors with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . In research settings, this compound serves as a key synthetic intermediate. The presence of distinct reactive sites allows for sequential and selective chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. Its primary research value lies in its role as a raw material for the preparation of potential pharmaceutical candidates, facilitating the exploration of new therapeutic agents. Researchers utilize this compound to develop molecules that can interact with specific biological targets, though its precise mechanism of action is dependent on the final synthesized product. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formyl-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYYLHVXCSRDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of Methyl 2 Formyl 6 Hydroxybenzoate

Chemical Transformations of the Formyl Group

The aldehyde functionality in methyl 2-formyl-6-hydroxybenzoate is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be selectively oxidized to a carboxylic acid, yielding methyl 2-carboxy-6-hydroxybenzoate. This transformation is a crucial step in the synthesis of various polyfunctional aromatic compounds. The choice of oxidizing agent is critical to prevent unwanted side reactions, such as the oxidation of the phenolic hydroxyl group.

Oxidizing AgentReaction ConditionsProductYield (%)Reference
Potassium permanganate (KMnO4)Mildly basic, coldMethyl 2-carboxy-6-hydroxybenzoateModerateTheoretical
Silver(I) oxide (Ag2O)Ammoniacal solution (Tollens' reagent)Methyl 2-carboxy-6-hydroxybenzoateHighTheoretical
Jones reagent (CrO3/H2SO4/acetone)Acetone, 0 °CMethyl 2-carboxy-6-hydroxybenzoateGoodTheoretical

This table is based on theoretical applications of common selective oxidation methods for aldehydes.

Controlled Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording methyl 2-(hydroxymethyl)-6-hydroxybenzoate. This reduction must be controlled to avoid the reduction of the methyl ester group.

A study on a related compound, methyl-2:3:4-trihydroxy-5-formyl-benzoate, demonstrated that the formyl group could be reduced to a methyl group via Clemmensen reduction. ias.ac.in While this is a complete reduction, it highlights the reactivity of the formyl group in this class of compounds. For a controlled reduction to the alcohol, milder reducing agents are typically employed.

Reducing AgentSolventProductYield (%)Reference
Sodium borohydride (NaBH4)Methanol or EthanolMethyl 2-(hydroxymethyl)-6-hydroxybenzoateHighTheoretical
Lithium aluminum hydride (LiAlH4)Diethyl ether or THF, low temp.Diol (both ester and aldehyde reduced)HighTheoretical

This table is based on theoretical applications of common selective reduction methods for aldehydes.

Nucleophilic Addition and Condensation Reactions at the Aldehyde Moiety

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of addition and condensation products.

Knoevenagel Condensation:

In a study by Desai et al. (1945), the related compound methyl-2:3:4-trihydroxy-5-formyl-benzoate was shown to undergo Knoevenagel condensation with active methylene compounds like ethyl acetoacetate and ethyl malonate. ias.ac.in This reaction, catalyzed by a weak base, results in the formation of a new carbon-carbon double bond.

ReactantProductReference
Ethyl acetoacetateMethyl-7:8-dihydroxy-3-acetyl-coumarin-6-carboxylate ias.ac.in
Ethyl malonateEthyl-7:8-dihydroxy-6-carbomethoxy coumarin-3-carboxylate ias.ac.in

Wittig Reaction:

The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. The reaction involves a phosphonium ylide, which acts as the nucleophile.

Phosphonium YlideProductStereoselectivityReference
Methylenetriphenylphosphorane (Ph3P=CH2)Methyl 2-hydroxy-6-vinylbenzoateNot specifiedTheoretical
(Carbethoxymethylene)triphenylphosphorane (Ph3P=CHCO2Et)Methyl 2-(2-ethoxycarbonylvinyl)-6-hydroxybenzoateE-isomer favoredTheoretical

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can participate in various reactions, including esterification, etherification, and coordination with metal ions.

Esterification and Etherification Reactions

The hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions are important for protecting the hydroxyl group or for modifying the compound's properties.

Esterification:

Esterification of phenolic hydroxyl groups is typically carried out using acid chlorides or anhydrides in the presence of a base.

Etherification:

Etherification is commonly achieved by reacting the phenoxide ion (formed by treating the phenol (B47542) with a base) with an alkyl halide (Williamson ether synthesis).

Chelation and Coordination Chemistry with Transition Metal Ions

The ortho-positioning of the formyl and hydroxyl groups in this compound makes it an excellent bidentate ligand for chelation with transition metal ions. The phenolic oxygen and the carbonyl oxygen of the formyl group can coordinate to a metal center, forming a stable six-membered ring. This structural motif is found in salicylaldehyde (B1680747) and its derivatives, which are well-known for their ability to form stable complexes with a variety of metal ions.

The formation of these metal complexes can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

Metal IonCoordination GeometryPotential ApplicationReference
Copper(II)Square planar or distorted octahedralCatalysis, biological mimicsTheoretical
Nickel(II)Square planarCatalysis, materials scienceTheoretical
Zinc(II)TetrahedralFluorescent sensorsTheoretical
Iron(III)OctahedralMagnetic materials, biological studiesTheoretical

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as X-ray crystallography. The study of these coordination compounds is an active area of research due to their diverse applications in catalysis, materials science, and medicinal chemistry.

Reactivity of the Methyl Ester Functionality

The methyl ester group of this compound is a key site for chemical transformations, including hydrolysis, transesterification, and amidation. The reactivity of this functional group is influenced by the electronic effects of the adjacent formyl and hydroxyl groups on the aromatic ring.

Hydrolysis Kinetics and Mechanistic Investigations

The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid can be catalyzed by either acid or base. The kinetics and mechanism of this reaction, while not extensively studied for this specific molecule, can be inferred from studies on related benzoate (B1203000) esters.

Under basic conditions, the hydrolysis of methyl esters typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide ion and proton transfer yields the carboxylate salt and methanol. The presence of both a hydroxyl and a formyl group ortho to the ester can influence the reaction rate. The hydroxyl group, particularly in its phenoxide form under basic conditions, can participate in intramolecular hydrogen bonding, potentially affecting the electrophilicity of the ester carbonyl.

Kinetic studies on the alkaline hydrolysis of substituted methyl benzoates have shown that the rate is sensitive to the nature and position of the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups generally enhances the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate. In this compound, the formyl group acts as an electron-withdrawing group, which would be expected to accelerate hydrolysis.

A study on the hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate indicated the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net The rate of hydrolysis can be influenced by the solvent composition, with changes in the concentration of organic co-solvents like ethanol affecting the solvation of the transition state. researchgate.net

The general mechanism for the base-catalyzed hydrolysis of a methyl ester is depicted below:

Figure 1: General Mechanism for Base-Catalyzed Ester Hydrolysis (BAc2)

Transesterification and Amidation Reactions

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct. While specific studies on this compound are not prevalent, research on the transesterification of other methyl benzoates demonstrates the feasibility of this transformation. For example, various methyl esters can undergo efficient transesterification with a range of primary and secondary alcohols. researchgate.net

Amidation: The methyl ester can be converted to an amide through reaction with an amine. This reaction is generally slower than hydrolysis or transesterification and often requires heating or the use of a catalyst. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines. researchgate.net This method is advantageous as it allows for the reaction to proceed under solvent-free conditions and the catalyst can be reused. researchgate.net The reaction proceeds through the activation of the ester by the Lewis acidic sites on the catalyst surface.

The following table summarizes representative examples of transesterification and amidation reactions for analogous methyl benzoate systems.

Reactant 1Reactant 2ProductCatalystReference
Methyl benzoateEthanolEthyl benzoateAcid or BaseGeneral Knowledge
Methyl benzoateAnilineN-PhenylbenzamideNb₂O₅ researchgate.net

Electrophilic Aromatic Substitution and Ring Functionalization

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying the aromatic ring. wikipedia.org In this compound, the existing substituents—the formyl (-CHO), hydroxyl (-OH), and methyl ester (-COOCH₃) groups—exert significant influence on the regioselectivity and rate of further substitution.

The hydroxyl group is a strongly activating and ortho, para-directing substituent due to its ability to donate electron density to the ring through resonance. The formyl and methyl ester groups are both deactivating and meta-directing because they withdraw electron density from the ring. libretexts.org

Given the positions of the existing substituents, the directing effects can be summarized as follows:

Hydroxyl group (-OH) at C6: Directs incoming electrophiles to the ortho (C5) and para (C3) positions.

Formyl group (-CHO) at C2: Directs incoming electrophiles to the meta (C4 and C6) positions.

Methyl ester group (-COOCH₃) at C1: Directs incoming electrophiles to the meta (C3 and C5) positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required for these reactions on this compound would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions involving the functional groups already present.

Multicomponent Reactions (MCRs) Incorporating this compound as a Key Component

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The presence of both a formyl group and a hydroxyl group in this compound makes it an excellent candidate for participation in various MCRs.

A closely related compound, 2-formylbenzoic acid, has been successfully employed in Ugi-type multicomponent reactions. nih.gov In these reactions, the aldehyde functionality of 2-formylbenzoic acid reacts with an amine, an isocyanide, and a carboxylic acid (in this case, the carboxylic acid is part of the same molecule) to generate highly functionalized lactams. nih.gov By analogy, this compound could potentially participate in similar transformations.

For example, a three-component reaction involving this compound, an amine, and an isocyanide could lead to the formation of complex heterocyclic structures. The initial step would likely involve the formation of an imine between the formyl group and the amine. Subsequent attack by the isocyanide and intramolecular cyclization involving the hydroxyl group or the ester could lead to a variety of products.

One notable example is the copper-catalyzed three-component reaction of a formyl benzoate with amines and alkynes. nih.gov This reaction proceeds through the formation of an imine, followed by the addition of a copper acetylide. The resulting propargylamine intermediate then undergoes cyclization to form a lactam. nih.gov

The following table provides a hypothetical example of a multicomponent reaction involving a 2-formylbenzoic acid derivative, which serves as a model for the potential reactivity of this compound.

Reactant 1Reactant 2Reactant 3Product TypeReference
2-Formylbenzoic acidAmineIsocyanideFunctionalized Lactam nih.gov

Development of Derivatives and Analogs of Methyl 2 Formyl 6 Hydroxybenzoate

Structural Modification Strategies for Functional Diversification

The functional diversification of methyl 2-formyl-6-hydroxybenzoate is achieved through various structural modification strategies that target its key functional groups. These strategies enable the synthesis of a broad spectrum of derivatives with unique chemical and biological properties.

One common approach involves the modification of the formyl group. This can be achieved through reactions such as oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or conversion to an oxime or hydrazone. Another key strategy targets the hydroxyl group, which can be alkylated, acylated, or used to form ethers, thereby altering the compound's polarity and hydrogen-bonding capabilities.

Synthesis of Complex Organic Intermediates and Scaffolds

This compound and its related isomer, methyl 2-formylbenzoate (B1231588), are recognized as important precursors in the synthesis of complex organic intermediates and scaffolds. researchgate.netunimas.my These molecules serve as building blocks for the construction of more intricate molecular architectures, which are often sought after in medicinal chemistry and materials science.

For instance, methyl 2-formylbenzoate is a key starting material in multicomponent reactions, such as the Ugi reaction, to produce diverse heterocyclic compounds. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. The resulting scaffolds can serve as the core structures for the development of new therapeutic agents.

Additionally, this compound can be used to synthesize isoindolinones and phthalides, which are important structural motifs in many biologically active compounds. researchgate.net The versatility of this compound as a scaffold is further demonstrated by its use in the synthesis of quinoline-based tetracycles, which have shown potential as kinase inhibitors. researchgate.net

Regioselective Derivatization at Aromatic and Side-Chain Positions

Regioselective derivatization is a critical aspect of modifying this compound to control the precise location of new functional groups. This selectivity is essential for fine-tuning the properties of the resulting derivatives and for conducting detailed structure-activity relationship studies.

The presence of the hydroxyl, formyl, and methyl ester groups on the aromatic ring directs the position of incoming substituents during electrophilic aromatic substitution reactions. The directing effects of these groups allow for the selective introduction of nitro, halogen, or alkyl groups at specific positions on the benzene (B151609) ring.

Side-chain modifications can also be performed with high regioselectivity. For example, the aldehyde group can be selectively targeted for reactions such as aldol (B89426) condensation or Wittig reactions without affecting the other functional groups on the molecule. Similarly, the hydroxyl group can be selectively protected or functionalized, allowing for further modifications at other positions. This level of control is crucial for the systematic development of new derivatives with desired properties.

Structure-Activity Relationship (SAR) Studies on Derivatives (Academic Context)

Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding how specific structural features influence their biological and chemical properties. nih.gov These studies provide valuable insights for the rational design of new compounds with enhanced activity or selectivity.

The biological activity of this compound derivatives is closely linked to the nature and position of their functional groups. For example, the antifungal properties of some related compounds, which act as phytoalexins in plants, are influenced by the specific arrangement of substituents on the aromatic ring. researchgate.net

The introduction of different substituents to the this compound core can significantly alter its chemical reactivity and how it interacts with other molecules. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can influence the reactivity of the formyl and hydroxyl groups. researchgate.net

For example, an electron-withdrawing group can increase the acidity of the hydroxyl group and the electrophilicity of the formyl carbon, making them more susceptible to certain reactions. Conversely, an electron-donating group can have the opposite effect. These substituent effects also play a crucial role in non-covalent interactions, such as hydrogen bonding and π-stacking, which are vital for molecular recognition and binding to biological targets. nih.gov Understanding these effects is fundamental to designing molecules with specific chemical properties and biological functions.

Spectroscopic and Analytical Data for this compound Remains Elusive in Public Databases

The specific methodologies outlined for the characterization of this compound, including high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, 2D NMR experiments, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy, require precise, experimentally determined data. However, searches have consistently failed to retrieve any published spectra, peak lists, or detailed analytical findings specifically for this compound.

Information is available for structurally related isomers, such as methyl 2-formyl-3-hydroxybenzoate and methyl 2-formyl-4-hydroxybenzoate, as well as for compounds lacking one of the key functional groups, like methyl 2-hydroxybenzoate or methyl 2-formylbenzoate. This distinction is critical, as the unique positioning of the formyl and hydroxyl groups at the 2- and 6-positions on the benzoate (B1203000) ring will produce a distinct spectroscopic fingerprint. Using data from isomers or related molecules would be scientifically inaccurate and misleading.

Consequently, without access to primary literature or proprietary databases containing the synthesis and characterization of this compound, it is not possible to provide the specific, factual data required to populate the requested article sections on its NMR, Mass Spectrometry, and FT-IR characteristics. The generation of scientifically accurate tables and detailed research findings as requested is therefore precluded by the absence of source data.

A comprehensive article on the spectroscopic and analytical characterization of this compound would necessitate the future publication of its synthesis and corresponding analytical data in peer-reviewed scientific literature. At present, this information appears to be unpublished or otherwise inaccessible.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital analytical tool, offering complementary data to infrared (IR) spectroscopy for the vibrational analysis of Methyl 2-formyl-6-hydroxybenzoate. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This difference in mechanism means that vibrational modes that are weak or inactive in IR spectroscopy may produce strong signals in Raman spectroscopy, particularly for non-polar bonds and symmetric vibrations.

For a molecule like this compound, key vibrational modes can be assigned based on studies of related compounds like methyl salicylate. researchgate.netresearchgate.netgmu.edu The aromatic ring vibrations, particularly the C-C stretching modes, typically give rise to strong and sharp bands in the Raman spectrum. The carbonyl (C=O) stretching vibrations of the ester and aldehyde groups, as well as the phenolic C-O stretching, are also readily identifiable.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign the observed vibrational frequencies to specific atomic motions within the molecule. cardiff.ac.uk

Table 1: Expected Raman Shifts for Key Functional Groups in this compound (Note: These are approximate ranges based on analogous compounds; experimental values for the specific molecule may vary.)

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity
Phenolic O-HStretching3200 - 3400Weak/Broad
Aromatic C-HStretching3000 - 3100Medium
Aldehyde C-HStretching2700 - 2900Medium
Ester C=OStretching1680 - 1720Strong
Aldehyde C=OStretching1660 - 1700Strong
Aromatic C=CRing Stretching1450 - 1630Very Strong
Ester C-OStretching1200 - 1300Medium
Phenolic C-OStretching1150 - 1250Medium

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While specific crystallographic data for this compound is not widely published, the methodology would be applicable if suitable single crystals can be grown. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. For related compounds like methyl 4-hydroxybenzoate, X-ray diffraction has revealed detailed information about its crystal packing and extensive intermolecular hydrogen bonding networks. plos.org Analysis of a Schiff base derived from salicylaldehyde (B1680747) has also been accomplished using this technique, defining the triclinic lattice and unit cell parameters. mst.edu Should a crystal structure for this compound be determined, it would confirm the planarity of the benzene (B151609) ring and provide exact data on the conformation of the formyl and methyl ester substituents relative to the ring and the intramolecular hydrogen bonding between the hydroxyl and formyl groups.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, polar compounds like this compound. Method development focuses on optimizing the separation of the target analyte from any impurities or other components in a mixture.

A typical reversed-phase HPLC (RP-HPLC) method would be employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. farmaciajournal.commdpi.com The mobile phase often consists of a mixture of water (frequently acidified with agents like phosphoric or acetic acid to suppress ionization of the phenolic group) and an organic modifier such as acetonitrile or methanol. farmaciajournal.comresearchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the analyte exhibits maximum absorbance, which for this chromophore-rich molecule would likely be in the 280-320 nm range. mdpi.com Method validation, as per ICH guidelines, would establish parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.com

Table 2: Illustrative RP-HPLC Method Parameters for Analysis of Hydroxybenzoic Acid Derivatives

ParameterTypical Value / Description
ColumnC18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) mdpi.com
Mobile PhaseGradient or isocratic elution with Water/Acetonitrile or Water/Methanol mixture, often with 0.1% acid (e.g., orthophosphoric acid) mdpi.comresearchgate.net
Flow Rate1.0 mL/min mdpi.com
Column Temperature30 - 45 °C mdpi.com
Injection Volume10 - 20 µL mdpi.comresearchgate.net
DetectorUV-Vis Diode Array Detector (DAD)
Wavelength~282 nm (for salicylic (B10762653) acid derivatives) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. nih.gov Due to the presence of polar hydroxyl and carboxyl functional groups, this compound has low volatility and is not suitable for direct GC-MS analysis. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. oup.com

Common derivatization strategies for phenolic compounds include:

Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This significantly reduces polarity and increases volatility. nih.gov

Methoximation: The aldehyde group can be converted to an oxime using reagents like O-methoxylamine hydrochloride. This step stabilizes the aldehyde functionality. nih.gov

Acylation or Alkylation: These methods can also be used to cap the polar functional groups.

Once derivatized, the compound can be separated on a GC column (typically a non-polar capillary column) and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern of the molecule. nih.gov

Advanced Spectroscopic Probes for Intermolecular Interactions (e.g., Electron Paramagnetic Resonance for metal complexes)

This compound can serve as a ligand precursor, particularly for forming Schiff base complexes with metal ions. The formyl group can readily condense with a primary amine to form an imine (the Schiff base), which, along with the adjacent hydroxyl group and potentially the ester group, can act as a chelating agent for metal ions. researchgate.nettandfonline.com

When the coordinated metal ion is paramagnetic (i.e., has unpaired electrons), Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy becomes an invaluable tool for probing the electronic structure and coordination environment of the metal center. rasayanjournal.co.in For example, if this compound is used to form a Schiff base that then complexes with Cu(II) (a d⁹ metal ion with one unpaired electron), the resulting EPR spectrum can provide detailed information. uq.edu.au Analysis of the g-values and hyperfine coupling constants from the EPR spectrum can reveal the geometry of the complex (e.g., distorted octahedral or square planar) and the nature of the orbitals containing the unpaired electron, offering deep insight into the metal-ligand interactions. rasayanjournal.co.in

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

No dedicated Density Functional Theory (DFT) studies specifically for Methyl 2-formyl-6-hydroxybenzoate have been found in a thorough review of scientific literature. While DFT is a common method for investigating the electronic properties of similar phenolic and benzaldehyde (B42025) derivatives, this particular compound appears to be uncharacterized in this regard. Such studies would typically provide valuable information on orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are fundamental to understanding the molecule's reactivity.

Detailed conformational analysis and geometry optimization for this compound using quantum chemical methods are not present in the available literature. These studies are crucial for identifying the most stable three-dimensional structure of the molecule, considering the rotational freedom of the formyl and methyl ester groups. The presence of an intramolecular hydrogen bond between the hydroxyl and formyl groups is highly probable and would significantly influence the preferred conformation, but this has not been computationally verified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would offer insights into the compound's behavior over time, its flexibility, and how it interacts with different solvent environments. This information is critical for understanding its behavior in a biological context or in a reaction medium.

Prediction of Spectroscopic Parameters and Validation of Experimental Data

While experimental spectroscopic data may exist, theoretical predictions of parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra for this compound are absent from the scientific literature. Such predictive studies, often performed using DFT, are invaluable for validating and interpreting experimental findings.

Chemical Reactivity Descriptors and Mechanistic Insights

A detailed analysis of chemical reactivity descriptors (e.g., Fukui functions, global and local softness) derived from computational calculations has not been performed for this compound. These descriptors are instrumental in predicting the most likely sites for electrophilic and nucleophilic attack, thereby providing mechanistic insights into its chemical reactions.

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Research)

No molecular docking studies involving this compound as a ligand have been reported. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are fundamental in drug discovery and for understanding potential biological targets, but this area remains unexplored for this specific compound.

Theoretical Studies on Molecular Stability and Degradation Pathways

Computational and theoretical investigations into the molecular stability and degradation pathways of this compound are not extensively documented in publicly available scientific literature. While detailed research findings, including specific energy profiles, transition states, and degradation product analyses for this particular compound, are not available, general principles of computational chemistry and studies on analogous compounds can provide insights into its potential behavior.

Theoretical studies on similar aromatic compounds, such as isomers of hydroxy- and formyl-substituted benzoic acid esters, often employ methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to model molecular structures and predict stability. These studies typically calculate parameters that are indicative of a molecule's reactivity and, by extension, its stability and potential degradation routes.

For context, a study on a related compound, methyl 4-hydroxybenzoate, utilized DFT and HF methods with a 6-311G(d,p) basis set to analyze its molecular geometry and electronic structure. nih.govplos.orgresearchgate.net Such analyses for this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. The stability of the molecule is influenced by factors such as intramolecular hydrogen bonding between the hydroxyl and formyl or ester groups. The presence of an intramolecular hydrogen bond, as is common in salicylaldehyde (B1680747) derivatives, can significantly stabilize the molecule. wikipedia.org

Investigations into degradation pathways would theoretically involve mapping the potential energy surface for reactions such as hydrolysis of the ester, oxidation of the aldehyde or hydroxyl group, or decarboxylation. These calculations would identify the transition states and intermediates, providing activation energies for various degradation routes. For instance, studies on the degradation of other organic pollutants have used DFT to predict reaction pathways.

Table of Related Compounds and Their Computational Analyses:

While specific data for this compound is unavailable, the following table summarizes the types of computational analyses performed on structurally related molecules, illustrating the methodologies that could be applied to understand the target compound's stability and degradation.

Compound NameComputational MethodFocus of StudyReference
Methyl 4-hydroxybenzoateDFT, HF, Hirshfeld surface analysisMolecular structure, intermolecular interactions, electronic properties nih.govplos.orgresearchgate.net
SalicylaldehydeDFTIntramolecular hydrogen bonding, reactivity wikipedia.orgacs.org
2-Methylxanthen-9-oneDFT, Hirshfeld surface analysisMolecular structure, intermolecular interactions, electronic properties nih.gov
Methyl Benzoate (B1203000)HF, DFTVibrational spectra, structural assignments researchgate.net

The insights from these studies on related compounds underscore the types of computational approaches that would be necessary to elucidate the molecular stability and degradation pathways of this compound. Such research would provide valuable data on its electronic properties, bond energies, and the energetic favorability of potential reaction mechanisms.

Advanced Applications in Chemical Science Non Clinical

Building Block and Intermediate for Complex Natural Product Synthesis

Methyl 2-formyl-6-hydroxybenzoate is commercially available and classified as a building block and intermediate for organic synthesis. bldpharm.combldpharm.com Its structure is particularly suited for constructing more complex molecular architectures found in natural products. The aldehyde can be used for carbon-carbon bond formation (e.g., Wittig, aldol (B89426), or Grignard reactions), while the hydroxyl and ester groups can be modified or used to direct reactions to other parts of the molecule. Despite its potential, specific examples of its incorporation into the total synthesis of complex natural products are not extensively detailed in peer-reviewed publications.

Precursor for Advanced Materials and Polymer Science Applications

The development of advanced materials and polymers often relies on monomers with specific functional groups to create materials with desired properties like thermal stability, conductivity, or optical activity. While the functional groups of this compound could theoretically be utilized for polymerization or incorporation into material frameworks, its application as a precursor in materials science or polymer chemistry is not documented in the current body of scientific literature. wikipedia.orgktu.lt

Ligand Design and Applications in Coordination Chemistry

Coordination chemistry involves the study of compounds where a central metal atom is bonded to surrounding molecules or ions, known as ligands. libretexts.orgwikipedia.org The oxygen atoms of the hydroxyl, formyl, and ester groups on this compound have lone pairs of electrons that could potentially coordinate with metal centers, making the compound a candidate for ligand design. Such ligands can be crucial in catalysis and material science. However, there is no significant body of research demonstrating the use of this compound as a ligand in the synthesis and study of coordination complexes. uomustansiriyah.edu.iqlibretexts.org

Role as a Versatile Formyl Anion Equivalent in Advanced Organic Reactions

In organic synthesis, a "formyl anion equivalent" is a reagent that effectively allows a chemist to perform a reaction as if they were using a negatively charged formyl group (CHO⁻), which is inherently unstable. This is a powerful tool for creating aldehydes and ketones. Although this compound contains a formyl group, its documented role in advanced organic reactions does not include its use as a formyl anion equivalent.

Development of Functional Probes and Chemical Sensors

Functional probes and chemical sensors are molecules designed to detect the presence of specific chemical species or environmental conditions by producing a measurable signal, such as a change in color or fluorescence. The design of these probes often involves combining a recognition site (which binds to the target) with a signaling unit. The structure of this compound could serve as a scaffold for such a sensor. Nevertheless, its application in the development of functional probes or chemical sensors has not been reported in scientific studies. ethz.che3s-conferences.org

Environmental Fate and Sustainable Implications

Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Systems

Direct and specific research on the biodegradation of Methyl 2-formyl-6-hydroxybenzoate is not extensively documented in publicly available literature. However, by examining the microbial metabolism of its structural components—a benzoate (B1203000) ring, a hydroxyl group, a formyl group, and a methyl ester—we can infer its likely environmental behavior.

Aromatic compounds, in general, are subject to microbial degradation in both soil and water environments. nih.govresearchgate.net Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. nih.govresearchgate.net The presence of both a hydroxyl and a formyl group on the benzoate ring of this compound suggests that it would be susceptible to microbial attack.

Likely Biodegradation Pathways:

The biodegradation of aromatic compounds typically commences with the introduction of hydroxyl groups, a process that activates the stable benzene (B151609) ring for subsequent cleavage. koreascience.kr Since this compound already possesses a hydroxyl group, it is primed for further enzymatic action. The degradation is likely to proceed through one or more of the following steps:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterase enzymes, which are common in microorganisms. This would yield 2-formyl-6-hydroxybenzoic acid and methanol. Methanol is readily biodegradable.

Oxidation of the Formyl Group: The formyl (aldehyde) group can be oxidized by aldehyde dehydrogenases to a carboxylic acid group, forming a dicarboxylic acid derivative. nih.gov

Hydroxylation and Ring Cleavage: The aromatic ring is likely to undergo further hydroxylation, leading to the formation of dihydroxybenzoic acid intermediates such as gentisic acid or protocatechuic acid. koreascience.kr These intermediates are key substrates for ring-cleavage dioxygenases, which break open the aromatic ring to form aliphatic products that can then enter central metabolic pathways like the Krebs cycle. koreascience.kr

Microbial Players:

A wide array of bacteria and fungi are known to degrade aromatic compounds. Genera such as Pseudomonas, Bacillus, Acinetobacter, and Klebsiella have been identified as key degraders of hydroxybenzoic acids. koreascience.krnih.gov It is highly probable that species within these genera, present in soil and aquatic environments, would be capable of metabolizing this compound. The rate of degradation would, however, depend on various environmental factors including pH, temperature, oxygen availability, and the presence of a microbial community acclimated to similar aromatic compounds. nih.gov

The following table summarizes the likely microbial degradation steps for this compound based on the metabolism of related compounds.

Degradation StepLikely Intermediate Compound(s)Key Enzyme Type(s)
Ester Hydrolysis2-formyl-6-hydroxybenzoic acid, MethanolEsterase
Formyl Group Oxidation2-carboxy-6-hydroxybenzoic acidAldehyde Dehydrogenase
Ring HydroxylationDihydroxybenzoic acid derivatives (e.g., Gentisic acid)Monooxygenase, Dioxygenase
Ring CleavageAliphatic dicarboxylic acidsDioxygenase

Environmental Impact of Synthesis and Degradation Products

The environmental impact of this compound encompasses both its production phase and the fate of its degradation products.

Synthesis:

The synthesis of specialty chemicals often involves multi-step processes that can utilize hazardous reagents and solvents, and generate significant waste. pharmaceutical-journal.com While specific industrial synthesis routes for this compound are not widely published, analogous laboratory syntheses of similar compounds can provide insight. These routes may involve the use of organic solvents, metal catalysts, and formylating agents. nih.gov The environmental burden of such processes includes potential air and water pollution, as well as the energy consumption associated with heating, cooling, and purification steps. reachemchemicals.comtechtarget.com A shift towards greener synthesis methods, such as those using biocatalysis or more environmentally benign solvents like water, could significantly reduce the environmental impact of its production. ucl.ac.ukucl.ac.uk

Degradation Products:

The table below outlines the potential environmental impacts associated with the lifecycle of this compound.

Lifecycle StagePotential Environmental ImpactMitigation Strategies
Synthesis Use of hazardous solvents and reagents; Energy consumption; Waste generation.Green chemistry principles (e.g., use of safer solvents, catalysts, renewable feedstocks); Process optimization for energy efficiency. reachemchemicals.comrsc.org
Use & Disposal Release into aquatic and terrestrial environments.Proper waste management; Development of biodegradable formulations.
Biodegradation Formation of potentially transient, mildly toxic intermediates.Ensuring conditions that favor complete mineralization by diverse microbial communities.

Integration within Sustainable Chemical Technologies and Circular Economy Frameworks

The principles of sustainable chemistry and the circular economy aim to minimize waste and maximize the use of resources. strategicallies.co.ukcefic.org For a specialty chemical like this compound, there are several avenues for integration into these frameworks.

Sustainable Synthesis:

The production of this compound could be made more sustainable by:

Utilizing Renewable Feedstocks: Instead of petroleum-based starting materials, biomass-derived platform chemicals could be used. rsc.org For example, lignin (B12514952), a major component of plant biomass, can be a source of aromatic compounds. rsc.org

Adopting Green Chemistry Principles: This includes the use of catalytic reactions to improve efficiency and reduce waste, employing safer solvents, and designing energy-efficient processes. reachemchemicals.comucl.ac.uk The use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly synthesis routes. ucl.ac.uk

Circular Economy:

In a circular economy, waste is viewed as a resource. pwc.comcefic.orgkochmodular.com While this compound is a specific fine chemical and may not be directly recycled in the same way as a bulk polymer, the principles of a circular economy can still be applied:

Waste Valorization: Byproducts from other industrial processes could potentially be used as starting materials for the synthesis of this compound.

Designing for Degradation: If this compound is used in applications where it is likely to be released into the environment, designing it to be readily and completely biodegradable is a key aspect of a circular approach. Its expected biodegradability aligns with this principle.

Contribution to a Bio-based Economy: If synthesized from renewable resources, it contributes to the transition away from a fossil fuel-based economy, a central tenet of the circular economy. strategicallies.co.uk

The potential for this compound to be part of a more sustainable chemical industry is summarized in the table below.

Sustainability AspectApplication to this compound
Renewable Feedstocks Synthesis from biomass-derived aromatic precursors (e.g., from lignin).
Green Synthesis Use of biocatalysis, safer solvents, and energy-efficient reaction conditions.
Waste Reduction High-yield, catalytic synthesis methods to minimize byproduct formation.
Circular Design Inherent biodegradability allows for its safe return to the biosphere.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Highly Efficient Synthetic Routes and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. For Methyl 2-formyl-6-hydroxybenzoate, future research will likely focus on moving beyond traditional multi-step procedures to more elegant and atom-economical catalytic strategies.

A particularly promising avenue lies in the realm of biocatalysis. The use of enzymes, such as decarboxylases operating in the reverse direction (carboxylation), could offer unparalleled regioselectivity under mild reaction conditions. nih.govnih.govresearchgate.net Research into engineering or discovering enzymes that can specifically catalyze the formylation and carboxylation of phenolic substrates could revolutionize the synthesis of this and related compounds. thieme.de

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic ortho-Formylation High regioselectivity, reduced wasteCatalyst design for specific substrate, catalyst stability and reusability
Direct C-H Functionalization High atom economy, shorter synthetic routesSelectivity between multiple C-H bonds, harsh reaction conditions
Biocatalytic Synthesis High selectivity, mild conditions, environmentally benignEnzyme discovery and engineering, substrate scope limitations, enzyme stability

Deeper Mechanistic Understanding of Reactivity and Biological Interactions

A thorough understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. The interplay between the electron-withdrawing formyl and ester groups and the electron-donating hydroxyl group dictates the molecule's chemical behavior. Future research should employ a combination of experimental and computational methods to elucidate reaction mechanisms involving this compound.

For instance, detailed kinetic studies of its reactions, such as condensations with amines to form Schiff bases or its behavior in polymerization reactions, will provide valuable insights. Computational modeling can be used to predict reaction pathways and transition states, guiding the design of new reactions and catalysts.

From a biological perspective, the potential interactions of this compound with biological targets are largely unexplored. Given that derivatives of the parent structure, salicylic (B10762653) acid, exhibit a wide range of biological activities, it is plausible that this compound and its derivatives could also possess interesting pharmacological properties. mdpi.comnih.govindustrialchemicals.gov.au Future studies should focus on screening for activities such as anti-inflammatory, antimicrobial, or anticancer effects. Mechanistic investigations would then be required to identify the specific molecular targets and pathways through which any observed bioactivity is exerted.

Design of Next-Generation Derivatives with Tailored Academic Properties

The structural backbone of this compound provides a versatile scaffold for the design and synthesis of next-generation derivatives with tailored properties for academic and potentially industrial applications. By systematically modifying the core structure, researchers can fine-tune its electronic, optical, and biological characteristics.

For example, the formyl and hydroxyl groups are ideal handles for the synthesis of a wide array of Schiff base ligands. These ligands can be used to create metal complexes with interesting catalytic or material properties. The synthesis of a library of derivatives with varying substituents on the aromatic ring could lead to the discovery of compounds with enhanced biological activity or novel applications in materials science. mdpi.comnih.gov The photochemical acylation of functionalized benzodioxinones presents a powerful method for creating sterically hindered salicylic esters and amides, a technique that could be adapted for this compound. elsevierpure.com

Derivative ClassPotential ApplicationsKey Design Considerations
Schiff Bases and Metal Complexes Catalysis, sensing, materials scienceNature of the amine and metal center, ligand denticity
Polymer Building Blocks High-performance polymers, functional materialsReactivity of functional groups, resulting polymer properties
Biologically Active Analogues Pharmaceuticals, agrochemicalsStructure-activity relationships, bioavailability, metabolic stability

Development of Advanced Analytical Methodologies for Complex Matrices

As research into this compound and its derivatives expands, the need for advanced analytical methodologies to detect and quantify these compounds in complex matrices will become increasingly important. This is particularly relevant for biological studies, environmental monitoring, and quality control in potential industrial applications.

Future research should focus on developing highly sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) will likely be the workhorse for these analyses. researchgate.net Method development will need to address challenges such as the separation of closely related isomers and the detection of trace amounts in complex biological fluids or environmental samples. The development of specific extraction and sample clean-up procedures will also be crucial to ensure accurate and reliable quantification. Furthermore, the synthesis of isotopically labeled internal standards would greatly enhance the accuracy of quantitative assays.

Expanding Applications in Green Chemistry and Renewable Resources Utilization

The principles of green chemistry and the utilization of renewable resources are becoming increasingly central to chemical research and industry. This compound and its synthetic precursors are well-positioned to play a role in this transition.

A significant future opportunity lies in the synthesis of this compound and its derivatives from renewable feedstocks. Lignin (B12514952), a complex aromatic biopolymer, is a vast and underutilized source of functionalized aromatic compounds. nih.govosti.govprimeopenaccess.comvito.bersc.org Research into the catalytic depolymerization of lignin and subsequent selective functionalization of the resulting monomers could provide a sustainable route to compounds like this compound. nih.govosti.gov Biocatalytic approaches, such as the enzymatic carboxylation and formylation of phenol (B47542) derivatives, also align with the goals of green chemistry by offering reactions that proceed under mild conditions with high selectivity. nih.govnih.govresearchgate.netthieme.de

Furthermore, the use of environmentally benign solvents and catalysts in the synthesis and modification of this compound will be a key research focus. researchgate.netnih.gov The development of solid acid catalysts or recyclable organocatalysts could replace traditional corrosive and hazardous reagents. researchgate.netnih.gov The application of this compound as a building block for biodegradable polymers or as a component in green chemical formulations represents another exciting avenue for future exploration.

Q & A

Advanced Research Question

  • Molecular docking : To simulate interactions with biological targets (e.g., enzymes or receptors). The formyl group may act as a hydrogen-bond acceptor, critical for binding affinity.
  • QSAR modeling : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) with observed bioactivity.
  • Crystal structure prediction : Software like SHELXD can model packing arrangements, aiding in designing materials with desired photophysical properties .

What methodologies are effective in analyzing conflicting spectral data during structural confirmation?

Advanced Research Question
Contradictions in data (e.g., NMR vs. X-ray results) require:

  • Dynamic NMR experiments : To detect tautomeric equilibria or conformational flexibility.
  • Synchrotron X-ray diffraction : For high-resolution data to resolve ambiguities in electron density maps.
  • Cross-validation with synthetic analogs : Compare with derivatives like ethyl 3-bromo-2-methoxy-6-methylbenzoate, where substituent positions are well-characterized .

How can researchers design derivatives of this compound for targeted applications?

Advanced Research Question

  • Functional group interconversion : Convert the formyl group to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) moiety via reduction or oxidation .
  • Heterocyclic ring formation : React with hydrazines or amines to synthesize benzoxazole or imine derivatives, as demonstrated in benzoxazole-carboxylate syntheses .
  • Crystallization screening : Use high-throughput methods to identify co-crystals with enhanced stability, leveraging SHELXC/SHELXD pipelines for rapid phase analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.